The Architecture of (R)-Ethyl-2-hydroxypentanoate: Structural Profiling, Enantioselective Synthesis, and Analytical Validation
The Architecture of (R)-Ethyl-2-hydroxypentanoate: Structural Profiling, Enantioselective Synthesis, and Analytical Validation
Executive Overview
In the landscape of modern drug development and fine chemical synthesis, chiral α-hydroxy esters serve as indispensable building blocks. (R)-ethyl-2-hydroxypentanoate (also known as (R)-ethyl 2-hydroxyvalerate) is a prime example of a high-value chiral synthon. Possessing a precisely defined stereocenter at the C2 position, this compound is utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized flavor compounds[1][2].
This technical guide deconstructs the chemical structure, physical properties, and self-validating experimental protocols required for the synthesis and analytical resolution of (R)-ethyl-2-hydroxypentanoate. By understanding the causality behind its physicochemical behavior and the mechanistic logic of its biocatalytic production, researchers can optimize its integration into complex synthetic pipelines.
Chemical Identity & Structural Architecture
The structural integrity of (R)-ethyl-2-hydroxypentanoate is defined by three core functional domains:
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The Pentanoate Backbone: A five-carbon aliphatic chain that confers lipophilicity and dictates the molecule's steric bulk.
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The Ethyl Ester Moiety: A protecting and activating group that enhances volatility and organic solubility while remaining susceptible to controlled hydrolysis or transesterification[2].
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The C2 Chiral Hydroxyl Group: The defining feature of the molecule. The (R)-absolute configuration dictates its specific spatial orientation, which is critical for stereospecific binding in biological targets or subsequent asymmetric transformations.
Quantitative Structural Data
The following table summarizes the foundational chemical identifiers for the (R)-enantiomer[1][2]:
| Parameter | Value | Causality / Significance |
| IUPAC Name | Ethyl (2R)-2-hydroxypentanoate | Standardized nomenclature denoting the (R) stereocenter. |
| CAS Registry Number | 115626-59-0 | Unique identifier for the specific (R)-enantiomer. |
| Molecular Formula | C₇H₁₄O₃ | Dictates the mass and elemental composition. |
| Molecular Weight | 146.18 g/mol | Low molecular weight facilitates high volatility for GC analysis. |
| SMILES | CCCC(C(=O)OCC) | Topological string representing the 3D chiral architecture. |
Physical & Thermodynamic Properties
The macroscopic physical properties of (R)-ethyl-2-hydroxypentanoate are a direct macroscopic manifestation of its microscopic intermolecular forces. The presence of the hydroxyl (-OH) group introduces hydrogen bonding capabilities, which significantly elevates its boiling point compared to non-hydroxylated analogs. Conversely, the hydrophobic pentyl chain and ethyl ester group limit its aqueous solubility, driving its preference for organic phases[2].
Physicochemical Profile
The thermodynamic and physical properties (derived from highly pure enantiomeric and racemic baseline data) are detailed below[3][4]:
| Property | Value | Mechanistic Explanation |
| Physical State | Colorless to pale yellow liquid | Typical for short-to-medium chain aliphatic esters. |
| Boiling Point | ~189.4 – 190 °C (at 760 mmHg) | Elevated by intermolecular hydrogen bonding from the α-hydroxyl group. |
| Density | 0.983 g/mL (at 20 °C) | The dense packing of the ester and hydroxyl groups yields a density near that of water. |
| Refractive Index ( nD20 ) | 1.421 | Reflects the polarizability of the electron cloud within the ester and aliphatic chain. |
| Flash Point | 61 °C | Indicates moderate volatility and flammability; requires standard organic solvent precautions. |
| Solubility | Soluble in EtOH, Et₂O; limited in H₂O | The hydrophobic alkyl chains dominate the solvation thermodynamics, restricting water dipole interactions. |
Enantioselective Synthesis Architectures
The synthesis of (R)-ethyl-2-hydroxypentanoate strictly requires asymmetric methodologies to establish the C2 stereocenter. While chemical asymmetric hydrogenation using chiral phosphine or NHC-ligands is viable, biocatalytic asymmetric reduction of the prochiral precursor, ethyl 2-oxopentanoate (ethyl 2-oxovalerate), offers superior enantiomeric excess (ee) and environmental sustainability[5][6].
Mechanistic Logic of Biocatalytic Reduction
Enzymes such as the α-Keto Amide Reductase (YKAR) isolated from Saccharomyces cerevisiae or whole-cell biocatalysts like Streptosporangium strains possess highly evolved, sterically constrained active sites[5][6]. These active sites force the prochiral ketone substrate into a specific orientation. Hydride transfer from the NAD(P)H cofactor occurs exclusively from one face (the Re or Si face, depending on the enzyme's architecture), yielding the (R)-enantiomer with >99% ee[6].
Fig 1: Biocatalytic asymmetric reduction pathway yielding (R)-ethyl-2-hydroxypentanoate.
Step-by-Step Protocol: Asymmetric Reduction via YKAR
This self-validating protocol ensures high conversion and stereopurity by coupling the reduction with continuous cofactor regeneration[6].
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Biocatalyst Preparation: Isolate and purify YKAR from Saccharomyces cerevisiae or prepare a standardized suspension of Streptosporangium wet cells (e.g., NBRC 16544) in a 0.1 M potassium phosphate buffer (pH 7.0).
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Reaction Assembly: To the buffered enzyme solution, add the substrate, ethyl 2-oxopentanoate (final concentration ~10-50 mM), and the cofactor NAD(P)H. Causality note: A glucose/glucose dehydrogenase (GDH) system should be added to continuously recycle NAD(P)+ back to NAD(P)H, driving the thermodynamic equilibrium toward the product.
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Incubation & Stereoselective Transfer: Stir the reaction mixture at 25–30 °C for 6 to 24 hours. Monitor the depletion of the ketone via TLC or rapid GC sampling.
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Quenching & Extraction: Once conversion plateaus, filter the mixture through an Extrelut® short column to remove cellular debris and proteins. Extract the aqueous filtrate three times with diethyl ether[6].
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Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-ethyl-2-hydroxypentanoate.
Analytical Validation & Chiral Resolution
To validate the efficacy of the asymmetric synthesis, the enantiomeric excess (ee) must be precisely quantified. Because enantiomers possess identical physical properties in an achiral environment, they must be separated using a chiral stationary phase.
Chiral Gas Chromatography (GC) Methodology
The industry standard for resolving short-chain chiral α-hydroxy esters is Chiral GC utilizing a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB)[6]. The cyclodextrin cavity forms transient, reversible diastereomeric inclusion complexes with the (R) and (S) enantiomers. Because these diastereomeric complexes have different thermodynamic stabilities, they partition differently between the gas and stationary phases, resulting in distinct retention times.
Fig 2: Analytical workflow for determining the enantiomeric excess via Chiral GC.
Step-by-Step Protocol: Enantiomeric Excess Determination
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Sample Preparation: Dissolve 1-2 mg of the isolated (R)-ethyl-2-hydroxypentanoate in 1 mL of GC-grade hexane or diethyl ether.
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Instrument Configuration: Equip the gas chromatograph with a Chirasil-DEX CB capillary column (0.25 mm internal diameter × 25 m length)[6].
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Thermal Programming: Set the injector temperature to 250 °C. Program the column oven to run isothermally between 85 °C and 130 °C (optimization is required based on specific carrier gas flow rates)[6]. Set the Flame Ionization Detector (FID) to 250 °C.
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Injection: Inject 1 µL of the sample using a split ratio of 1:50 to prevent column overloading, which can cause peak broadening and obscure chiral resolution.
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Data Integration: Identify the peaks corresponding to the (R) and (S) enantiomers (retention times must be pre-validated using a racemic standard). Calculate the enantiomeric excess using the area under the curve (AUC):
ee(%)=AUCR+AUCS∣AUCR−AUCS∣×100
By strictly adhering to these synthetic and analytical protocols, researchers can ensure the reliable production and validation of highly pure (R)-ethyl-2-hydroxypentanoate for downstream pharmaceutical applications.
References
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[1] Guidechem. (R)-Ethyl-2-hydroxypentanoate 115626-59-0 wiki. Source: guidechem.com. URL:
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[5] International Journal of Current Microbiology and Applied Sciences. Microbial Preparation of Chiral Alcohols: Stereoselective Reduction of Carbonyl Compounds using Two Genera of the Streptosporangium. Source: ijcmas.com. URL:
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[2] CymitQuimica. CAS 6938-26-7: Ethyl 2-hydroxypentanoate. Source: cymitquimica.com. URL:
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[6] Bioscience, Biotechnology, and Biochemistry. Purification and Characterization of -Keto Amide Reductase from Saccharomyces cerevisiae. Source: tandfonline.com. URL:
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[3] FlavScents. ethyl 2-hydroxyvalerate. Source: flavscents.com. URL:
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[4] Guidechem. dl-alpha-hydroxyvaleric acid ethyl ester 6938-26-7. Source: guidechem.com. URL:
